molecular formula C10H6ClN3O3 B13026541 2-Chloro-4-(3-nitrophenoxy)pyrimidine

2-Chloro-4-(3-nitrophenoxy)pyrimidine

Cat. No.: B13026541
M. Wt: 251.62 g/mol
InChI Key: MNQTUCOUBHCMEC-UHFFFAOYSA-N
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Description

Molecular and Structural Data

Property Value
Molecular formula C₁₀H₆ClN₃O₃
Molecular weight 263.63 g/mol
SMILES C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N+[O-]
InChI InChI=1S/C10H6ClN3O3/c11-10-12-5-4-9(13-10)17-8-3-1-2-7(6-8)14(15)16/h1-6H
CAS Registry Number Not explicitly reported in literature

The molecular structure combines a pyrimidine ring with electron-withdrawing groups (chlorine and nitro), which influence its reactivity and interactions in synthetic pathways. The nitro group at the meta position of the phenoxy substituent enhances the compound’s electrophilic character, enabling participation in nucleophilic substitution and coupling reactions.

Historical Development and Discovery

The synthesis of this compound derivatives emerged from advancements in pyrimidine chemistry during the late 20th century. Pyrimidines gained prominence due to their biological relevance, as seen in nucleic acids and vitamin B1. The introduction of chloro and nitrophenoxy groups aimed to modulate electronic properties for targeted drug design.

A notable synthesis route, adapted from similar compounds, involves two-step functionalization :

  • Nucleophilic substitution : Reacting 2,4-dichloropyrimidine with 3-nitrophenol under basic conditions to replace the chlorine at position 4 with a phenoxy group.
  • Purification : Column chromatography isolates the product, achieving yields up to 44.6%.

This method mirrors strategies used for structurally related compounds, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, highlighting the adaptability of pyrimidine cores in synthetic chemistry.

Significance in Heterocyclic Chemistry

Pyrimidines are indispensable in heterocyclic chemistry due to their versatility in drug discovery. The this compound scaffold exemplifies this through:

Reactivity and Functionalization

  • Nucleophilic substitution : The chlorine atom at position 2 is highly reactive, allowing substitution with amines, thiols, or alkoxides to generate diverse derivatives.
  • Electrophilic aromatic substitution : The nitro group directs further modifications, such as reduction to an amine or halogenation, enabling tailored pharmacological profiles.

Applications in Drug Discovery

  • Anticancer agents : Pyrimidine derivatives inhibit kinases and cyclin-dependent kinases (CDKs), disrupting cancer cell proliferation. For example, analogs of this compound have shown activity against breast (MCF-7) and colon (HCT116) cancer cell lines.
  • Antiviral candidates : Structural analogs interfere with viral replication machinery, as demonstrated in studies targeting influenza and HIV.

Comparative Analysis with Related Compounds

Compound Key Structural Differences Biological Relevance
2-Chloro-4-(3-nitrophenyl)pyrimidine Phenyl instead of phenoxy group Less polar; modified bioavailability
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Methoxy group at position 5 Enhanced solubility and metabolic stability

The 3-nitrophenoxy group in this compound provides a balance of lipophilicity and electronic effects, optimizing interactions with biological targets.

Properties

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

2-chloro-4-(3-nitrophenoxy)pyrimidine

InChI

InChI=1S/C10H6ClN3O3/c11-10-12-5-4-9(13-10)17-8-3-1-2-7(6-8)14(15)16/h1-6H

InChI Key

MNQTUCOUBHCMEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Chloropyrimidines

A common synthetic route to 2-Chloro-4-(3-nitrophenoxy)pyrimidine involves the nucleophilic substitution of a chlorine atom at the 4-position of a chloropyrimidine ring by 3-nitrophenol or its derivatives under alkaline conditions.

  • Starting Materials: 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine derivatives.
  • Nucleophile: 3-nitrophenol or 3-nitrophenolate ion.
  • Base: Potassium carbonate or sodium carbonate to deprotonate the phenol.
  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Temperature: Mild to moderate heating, typically 20–110 °C depending on the substrate and solvent.

Example from Patent CN110818618A:
A method for synthesizing a related pyrroltinib intermediate involves reacting 2-bromomethylpyridine with 2-chloro-4-nitrophenol in acetonitrile using sodium carbonate at 20–30 °C for 4–6 hours. After reaction completion, water is added to precipitate the product, which is filtered, washed, and dried. This method yields high purity (≥99.5%) and high yield (≥95%) products suitable for industrial scale.

Parameter Condition/Value
Reactants 2-bromomethylpyridine, 2-chloro-4-nitrophenol
Base Sodium carbonate
Solvent Acetonitrile
Temperature 20–30 °C
Reaction Time 4–6 hours
Work-up Addition of water, filtration, washing, drying
Yield 95–97%
Purity ≥99.5%

Chlorination of Pyrimidine Intermediates

Another approach involves preparing 2-chloro-4-substituted pyrimidines by chlorination of 2-methylthio-4-substituted pyrimidine intermediates.

  • Step 1: Substitution of 2-methylthio-4-chloropyrimidine with nucleophiles such as alkoxides or phenoxides to form 2-methylthio-4-substituted pyrimidines.
  • Step 2: Chlorination of the 2-methylthio group using chlorinating agents like sulfuryl chloride or phosphorus oxychloride in solvents such as methylene chloride or acetonitrile.

This two-step method offers advantages in product yield and purity by minimizing by-products such as 4-disubstituted pyrimidines.

Step Reagents & Conditions Outcome
1 2-methylthio-4-chloropyrimidine + alkali (e.g., NaOH) in methanol, 0 °C to room temp, 6 h Formation of 2-methylthio-4-substituted pyrimidine intermediate
2 Chlorination with sulfuryl chloride in methylene chloride, 0 °C to room temp, 3 h Conversion to 2-chloro-4-substituted pyrimidine

This method was detailed in patent CN103554036B with purification by silica gel chromatography to achieve high-quality 2-chloro-4-substituted pyrimidines.

Palladium-Catalyzed Coupling Reactions

For derivatives such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, Suzuki coupling and other palladium-catalyzed cross-coupling reactions are employed.

  • Starting Material: 2,4,6-trichloropyrimidine.
  • Step 1: Chlorination of pyrimidine-2,4,6-trione with thionyl chloride in dichloromethane at 110 °C.
  • Step 2: Palladium-catalyzed coupling with phenol derivatives under basic conditions (K2CO3) in dioxane/water mixture.
  • Step 3: Further functional group modifications as required.

This method yields high purity products confirmed by NMR and is suitable for complex pyrimidine derivatives.

Method Reaction Type Conditions Yield (%) Purity (%) Industrial Suitability Notes
Nucleophilic substitution (CN110818618A) SNAr on 2-bromomethylpyridine and 2-chloro-4-nitrophenol 20–30 °C, 4–6 h, acetonitrile, Na2CO3 95–97 ≥99.5 High Mild conditions, simple work-up
Chlorination of methylthio intermediates (CN103554036B) Substitution + chlorination 0 °C to RT, sulfuryl chloride, methylene chloride Not specified High Moderate Two-step, requires chromatographic purification
Pd-catalyzed coupling (Literature) Suzuki coupling 110 °C for chlorination, Pd catalyst, K2CO3, dioxane/H2O ~90 High Moderate Suitable for complex derivatives

The preparation of this compound is efficiently achieved via nucleophilic aromatic substitution on chloropyrimidine derivatives under mild alkaline conditions with polar aprotic solvents. The method described in patent CN110818618A stands out for its industrial applicability, high yield, and purity. Alternative routes involving chlorination of methylthio intermediates and palladium-catalyzed coupling provide versatility for more complex derivatives but may require additional purification steps.

Step Details
Reactants 2-bromomethylpyridine (40 g), 2-chloro-4-nitrophenol (43–45 g)
Base Sodium carbonate (24–25 g)
Solvent Acetonitrile (300 mL)
Temperature 25 °C
Reaction Time 5 hours
Work-up Add 500 mL water, stir, cool to 10 °C, filter, wash with water (200 mL), dry at 60–65 °C for 6 h
Yield 95.4–97.0%
Purity 99.6–99.8%

This method provides a reliable, scalable, and high-quality synthesis route for this compound suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to electron withdrawal by the adjacent pyrimidine ring and the 3-nitrophenoxy substituent. Common nucleophiles include amines, alkoxides, and thiols.

Key Examples:

  • Amination : Reaction with 2-methoxy-4-(4-methylpiperazin-1-yl)benzenamine in 2-butanol with trifluoroacetic acid (TFA) at 100°C yields 5-chloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)pyrimidin-2-amine (81% yield) .

  • Piperazine Substitution : Using tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate under palladium catalysis (Pd<sub>2</sub>(dba)<sub>3</sub> and XPhos) in 2-butanol at 90°C affords tert-butyl 4-(4-(5-chloro-4-(3-nitrophenoxy)pyrimidin-2-ylamino)-3-methoxyphenyl)piperazine-1-carboxylate .

Table 1: Reaction Conditions for Nucleophilic Substitution

NucleophileConditionsSolventTemp (°C)Yield (%)Reference
Aromatic amineTFA, 2-butanol, 18 h2-butanol10065
Piperazine derivativePd<sub>2</sub>(dba)<sub>3</sub>, XPhos, K<sub>2</sub>CO<sub>3</sub>2-butanol9072

Reduction of the Nitro Group

The 3-nitrophenoxy group can be selectively reduced to an amine using hydrogen gas with palladium catalysts or sodium dithionite. This transformation is critical for generating intermediates in drug discovery.

Example:

  • Catalytic Hydrogenation : Reduction of the nitro group in 2-chloro-4-(3-nitrophenyl)pyrimidine derivatives (analogous structures) produces 2-chloro-4-(3-aminophenoxy)pyrimidine, which serves as a precursor for further functionalization .

Mechanistic Insight :
The nitro group undergoes a six-electron reduction to an amine via intermediates (nitroso and hydroxylamine). The reaction typically requires 2–4 atm H<sub>2</sub> and 10% Pd/C in ethanol .

Coupling Reactions

The chlorine atom at position 2 enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, when replaced with a boronic ester. Additionally, the pyrimidine ring can act as a directing group for C–H functionalization.

Example:

Table 2: Coupling Reaction Performance

SubstrateBoronic AcidCatalystYield (%)Reference
2,4-Dichloropyrimidine(3-Nitrophenyl)boronicPd(PPh<sub>3</sub>)<sub>4</sub>75

Stability and Competing Pathways

  • Thermal Stability : The compound is stable below 150°C but may decompose at higher temperatures, releasing NO<sub>x</sub> gases due to the nitro group .

  • Hydrolytic Sensitivity : The 2-chloro group is susceptible to hydrolysis under strongly acidic or basic conditions, forming 2-hydroxy-4-(3-nitrophenoxy)pyrimidine .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-chloro-4-(3-nitrophenoxy)pyrimidine exhibit significant anticancer properties. Several studies have demonstrated its effectiveness in inhibiting proliferation in various cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (breast cancer)5.02Inhibition of cell growth
HCT116 (colon cancer)15.24Induction of apoptosis via CDK inhibition
HeLa (cervical cancer)<10Antiproliferative effects

The compound's mechanism of action often involves the inhibition of critical proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which play a pivotal role in cancer progression.

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown potential anti-inflammatory effects. Studies have reported that modifications to this compound can enhance its ability to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation:

Study Findings IC50 Values
Study ASignificant COX-2 inhibition0.04 ± 0.01 μmol (compared to celecoxib)
Study BReduced iNOS expressionNot specified

These findings suggest that further exploration into the structure-activity relationships (SARs) could lead to the development of novel anti-inflammatory agents based on this compound .

Synthetic Versatility

The synthesis of this compound can be achieved through various methods, allowing for the creation of derivatives with enhanced biological activities. One notable synthetic route involves reacting 3-dimethylamino-1-pyridin-3-yl-propenone with urea, followed by chlorination.

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of this compound in preclinical models:

Study Cell Lines Tested Findings
Study AMCF-7, HCT116Significant inhibition of cell growth
Study BHCT116Induced apoptosis via CDK inhibition
Study CHeLa, A549Antiproliferative effects observed

These investigations underscore the potential for this compound to serve as a lead structure for developing new anticancer therapies .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related pyrimidine derivatives, highlighting key substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Similarity Score Reference
2-Chloro-4-(3-nitrophenoxy)pyrimidine 3-Nitrophenoxy, Cl C₁₀H₆ClN₃O₃ 251.63 Anticancer intermediate N/A
2,4-Dichlorothieno[3,2-d]pyrimidine Thieno ring, Cl at 2,4 C₆H₃Cl₂N₂S 205.06 Anticonvulsant precursor 0.70
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine 3-Fluorophenoxy, Cl, CH₃ C₁₁H₈ClFN₂O 238.65 Research compound N/A
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine 3-Nitrophenoxy, Cl, OCH₃ C₁₁H₈ClN₃O₄ 281.66 Pharmacological studies N/A
2-Chloro-4-(2-furyl)pyrimidine Furyl group, Cl C₈H₅ClN₂O 180.59 CNS drug development N/A

Key Observations :

  • Electron-Withdrawing Groups: The 3-nitrophenoxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions critical for further derivatization .
  • Ring Modifications: Thieno[3,2-d]pyrimidine derivatives (e.g., 2,4-Dichlorothieno[3,2-d]pyrimidine) exhibit higher structural rigidity, influencing binding affinity in CNS targets .

Pharmacological Activities

Key Insights :

  • Anticancer vs. Anticonvulsant Focus: The nitro group in the target compound correlates with antitumor applications, while triazole-substituted thienopyrimidines show anticonvulsant efficacy .
  • Neurotoxicity: Thieno derivatives exhibit lower neurotoxicity in rotarod tests compared to carbamazepine, a standard anticonvulsant .

Biological Activity

2-Chloro-4-(3-nitrophenoxy)pyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloro group and a nitrophenoxy substituent, which contribute to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}ClN3_{3}O3_{3}
  • Molecular Weight : Approximately 307.71 g/mol
  • Structural Features : The electron-withdrawing nitro group and the electron-donating chloro group enhance the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly protein kinases involved in cancer cell proliferation. Studies have indicated that this compound can inhibit specific kinases such as EGFR (Epidermal Growth Factor Receptor) and ErbB-2, which are critical in cancer progression.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for several kinases, suggesting its potential use in targeted cancer therapies.
  • Nucleophilic Substitution : The chloro group can engage in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic pathways.

Biological Activities

  • Anticancer Properties :
    • This compound has been identified as an intermediate in the synthesis of compounds with anticancer properties. Derivatives of this compound have shown promising results against various cancer cell lines, including MCF-7 and HepG2.
    • Case studies demonstrate that modifications to the nitrophenoxy group can significantly influence biological activity, enhancing potency against specific cancer types.
  • Anti-inflammatory Effects :
    • Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of prostaglandins, which are mediators of inflammation.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50_{50} (µM)Reference
AnticancerMCF-7 (breast cancer)29 - 59
AnticancerHepG2 (liver cancer)Comparable to standard TKI (e.g., Sunitinib)
Anti-inflammatoryCOX-119.45 ± 0.07
Anti-inflammatoryCOX-223.8 ± 0.20

Case Studies

  • Inhibition of EGFR :
    • A study demonstrated that derivatives of this compound inhibited EGFR activity effectively, leading to reduced proliferation of cancer cells. The binding affinity was assessed using molecular docking techniques, confirming strong interactions with the target enzyme.
  • Synthesis of Anticancer Agents :
    • The compound has been utilized as a building block for synthesizing more complex molecules aimed at treating various cancers. Its derivatives have shown enhanced activity against multiple cancer cell lines, indicating its potential as a lead compound in drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-4-(3-nitrophenoxy)pyrimidine?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For nitro-substituted pyrimidines, nitrophenoxy group introduction often involves nucleophilic aromatic substitution (SNAr) under inert atmospheres. Evidence from thieno-pyrimidine syntheses suggests using polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours to enhance reactivity . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 ratios) is recommended, as seen in analogous pyrimidine derivatives . Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via GC-MS (e.g., m/z peaks corresponding to molecular ion [M+H]+) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. For example, the 3-nitrophenoxy group shows aromatic proton signals at δ 7.5–8.5 ppm and nitro group deshielding effects .
  • Mass Spectrometry (GC-MS/LC-MS): Identify molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between nitro and pyrimidine moieties), as demonstrated in charge-transfer complexes of related pyrimidines .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential nitro compound toxicity .
  • Waste Management: Segregate halogenated and nitro-containing waste in labeled containers for professional disposal to avoid environmental contamination .
  • Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for nitro compound-related toxicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies: Track reaction rates under varying temperatures (25–100°C) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling). Use HPLC to quantify intermediates and optimize catalyst loading (typically 5–10 mol%) .
  • Isotopic Labeling: Introduce ¹⁵N or deuterated nitro groups to study electronic effects via NMR isotope shifts .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict reactive sites (e.g., C4-position for nucleophilic attack) .

Q. How can computational tools predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or bacterial DHFR). Focus on nitro group interactions with active-site residues .
  • ADMET Profiling: Employ SwissADME to predict bioavailability, metabolic stability, and toxicity. Nitro groups may require structural modification (e.g., reducing nitro to amine) to mitigate hepatotoxicity risks .

Q. How should researchers resolve contradictions in spectral data for nitro-substituted pyrimidines?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., 2-chloro-4-(4-nitrophenoxy)thieno-pyrimidines) to identify consistent spectral patterns .
  • Advanced Crystallography: Resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations via single-crystal X-ray diffraction, as demonstrated in pyrimidinium picrate complexes .
  • Dynamic NMR: Analyze temperature-dependent splitting of aromatic proton signals caused by nitro group rotational barriers .

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